molecular formula C11H12N2O B13524569 3-(Morpholin-3-yl)benzonitrile

3-(Morpholin-3-yl)benzonitrile

Cat. No.: B13524569
M. Wt: 188.23 g/mol
InChI Key: REVQUVGZQKOQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-3-yl)benzonitrile is an organic compound with the molecular formula C11H12N2O. It is a derivative of benzonitrile, where a morpholine ring is attached to the benzene ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Morpholin-3-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The nitrile group can also participate in binding interactions with proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-2-yl)benzonitrile
  • 3-(Morpholin-4-yl)benzonitrile
  • 4-(Morpholin-3-yl)benzonitrile

Uniqueness

3-(Morpholin-3-yl)benzonitrile is unique due to the specific position of the morpholine ring on the benzene ring. This positional isomerism can lead to different chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-morpholin-3-ylbenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-14-5-4-13-11/h1-3,6,11,13H,4-5,8H2

InChI Key

REVQUVGZQKOQRY-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.